Benzenamine, 4-[(4-butylphenyl)azo]-
Overview
Description
Benzenamine, 4-[(4-butylphenyl)azo]- is an organic compound with the molecular formula C16H19N3. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(4-butylphenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-butylaniline, which is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. This intermediate is then coupled with aniline under alkaline conditions to yield the desired azo compound .
Industrial Production Methods
On an industrial scale, the production of Benzenamine, 4-[(4-butylphenyl)azo]- follows similar principles but is optimized for large-scale operations. This includes precise control of reaction temperatures, pH levels, and the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[(4-butylphenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Benzenamine, 4-[(4-butylphenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[(4-butylphenyl)azo]- involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular processes and pathways, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-[(4-methylphenyl)azo]-
- Benzenamine, 4-[(4-ethylphenyl)azo]-
- Benzenamine, 4-[(4-propylphenyl)azo]-
Uniqueness
Benzenamine, 4-[(4-butylphenyl)azo]- is unique due to the presence of the butyl group, which influences its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds with different alkyl groups .
Properties
IUPAC Name |
4-[(4-butylphenyl)diazenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-3-4-13-5-9-15(10-6-13)18-19-16-11-7-14(17)8-12-16/h5-12H,2-4,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAUVGNNSIBWFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732431 | |
Record name | 4-[(E)-(4-Butylphenyl)diazenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79118-50-6 | |
Record name | 4-[(E)-(4-Butylphenyl)diazenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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